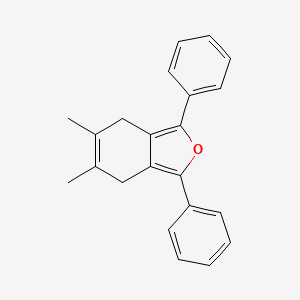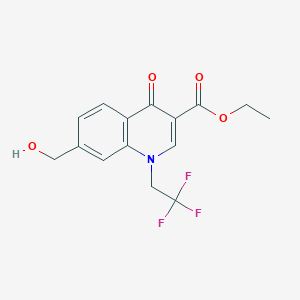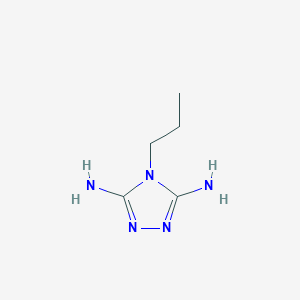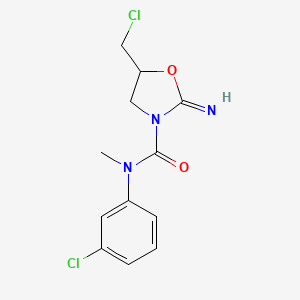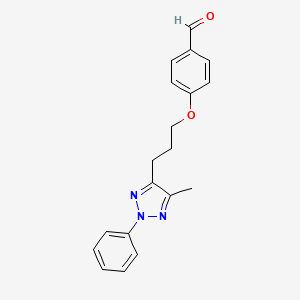
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This specific compound features a triazole ring substituted with a methyl and phenyl group, connected via a propoxy linker to a benzaldehyde moiety. Triazole derivatives are known for their versatile biological activities and are commonly used in medicinal chemistry .
準備方法
The synthesis of 4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Substitution Reactions: The triazole ring is then functionalized with a methyl and phenyl group.
Linker Attachment: The propoxy linker is attached to the triazole ring through an etherification reaction.
Aldehyde Introduction: Finally, the benzaldehyde moiety is introduced via a formylation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to drive the reactions to completion .
科学的研究の応用
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit enzymes like xanthine oxidase by binding to their active sites, thereby preventing substrate conversion . The benzaldehyde moiety can also interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar compounds to 4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: Another antidepressant with a triazole ring.
What sets this compound apart is its unique combination of a triazole ring with a propoxy linker and benzaldehyde moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
645391-71-5 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC名 |
4-[3-(5-methyl-2-phenyltriazol-4-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19N3O2/c1-15-19(21-22(20-15)17-6-3-2-4-7-17)8-5-13-24-18-11-9-16(14-23)10-12-18/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
InChIキー |
KYMAKAFLOPDOTF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=C1CCCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl butanoate](/img/structure/B12882046.png)
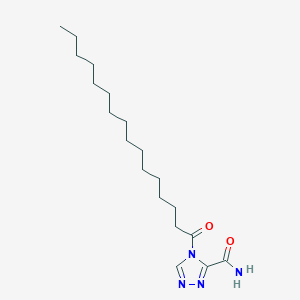
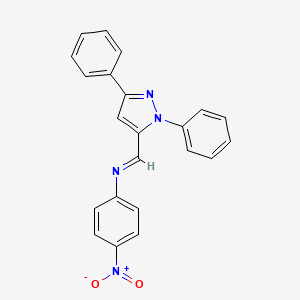
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
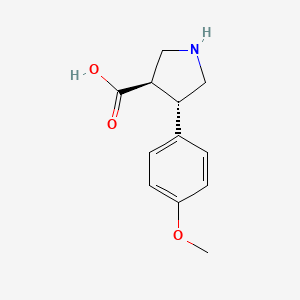
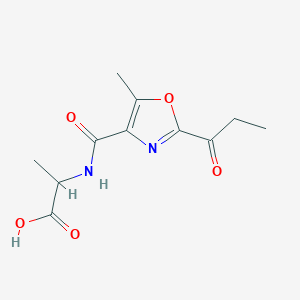
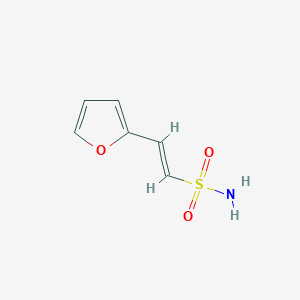
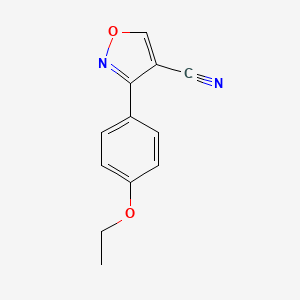
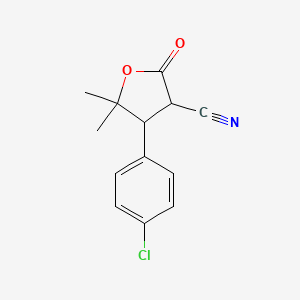
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
